4-Ipomeanol
Overview
Description
4-Ipomeanol is a naturally occurring compound belonging to the family of furans. It is isolated from sweet potatoes infected with the fungus Fusarium solani. The compound is known for its toxic properties, particularly affecting the lungs, liver, and kidneys in both humans and animals . The chemical structure of this compound consists of a furan ring substituted at the third carbon with a pentanone containing a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ipomeanol involves the preparation of radiolabeled this compound, which is a highly selective pulmonary alkylating agent. The procedures for its preparation include the use of specific radioactivity for biochemical and autoradiographic studies
Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of sweet potatoes infected with Fusarium solani. The fungus induces the production of this compound in the sweet potatoes, which can then be extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions: 4-Ipomeanol undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. The furan ring is relatively stable due to its aromatic nature, but the ketone and alcohol groups are reactive sites .
Common Reagents and Conditions:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or diol forms.
Nucleophilic Addition: The carbonyl group in this compound is electrophilic and can react with nucleophiles, leading to the formation of various adducts.
Major Products: The major products formed from these reactions include ipomeanine, 1-ipomeanol, and 1,4-ipomeadiol, which are all toxic 3-substituted furans .
Scientific Research Applications
Mechanism of Action
4-Ipomeanol exerts its effects through metabolic activation by cytochrome P450 enzymes, particularly in the lungs and liver . The compound is converted to a reactive intermediate, which can covalently bind to proteins and DNA, leading to cellular damage and toxicity . The primary molecular targets include bronchiolar exocrine cells in the lungs and hepatocytes in the liver .
Comparison with Similar Compounds
4-Ipomeanol is unique among furans due to its selective pulmonary toxicity and its potential as an anticancer agent. Similar compounds include:
Ipomeanine (IPN): Another toxic furan found in mold-damaged sweet potatoes, known for its pulmonary toxicity.
1-Ipomeanol (1-IPO): A related compound with similar toxic properties but differing in the location of the hydroxyl group.
1,4-Ipomeadiol (DIOL): A diol form of this compound with similar toxic effects.
Properties
IUPAC Name |
1-(furan-3-yl)-4-hydroxypentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQLMILDVERHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Record name | 4-Ipomeanol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-Ipomeanol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866492 | |
Record name | Ipomeanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL) | |
Record name | IPOMEANOL | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349438%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
0.000632 [mmHg] | |
Record name | Ipomeanol | |
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URL | https://haz-map.com/Agents/5646 | |
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Mechanism of Action |
THE FORMATION OF HIGHLY REACTIVE METABOLITES FROM 4-IPOMEANOL, A SELECTIVE LUNG TOXIN IN RODENTS & OTHER MAMMALS & A POTENT HEPATOTOXIN IN BIRDS, WAS STUDIED IN TISSUES FROM ROOSTERS & JAPANESE QUAIL IN VIVO. CONSISTENT WITH PREVIOUS IN VIVO STUDIES ON THE TARGET ORGAN SELECTIVITY FOR COVALENT BINDING & TOXICITY OF 4-IPOMEANOL METABOLITES IN BIRDS, THE RATES OF REACTIVE METABOLITE FORMATION WERE VERY HIGH IN BIRD LIVER MICROSOMES COMPARED TO AVIAN PULMONARY OR RENAL MICROSOMES WHERE THIS ACTIVITY WAS RELATIVELY VERY LOW OR ABSENT. | |
Record name | IPOMEANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
32954-58-8, 36878-93-0, 55659-41-1 | |
Record name | Ipomeanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32954-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ipomeanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ipomeanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036878930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanone, 1-(3-furanyl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ipomeanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349438 | |
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Record name | Ipomeanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IPOMEANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URT1FLO407 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | IPOMEANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Ipomeanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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